1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that combines the structural features of cyclohexane, furan, imidazole, and quinoxaline
Mechanism of Action
Target of Action
Quinoxaline derivatives, which include this compound, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline typically involves multicomponent reactions (MCRs) that allow for the efficient construction of complex molecules from simple starting materials. One common approach is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide under catalyst-free conditions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoxaline moiety can produce dihydroquinoxalines .
Scientific Research Applications
1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring also show a wide range of biological activities.
Imidazole derivatives: These compounds are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its combination of these structural features, which may result in synergistic effects and enhanced biological activities.
Properties
IUPAC Name |
3-cyclohexyl-2-(furan-2-yl)imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-2-7-13(8-3-1)23-18(16-11-6-12-24-16)22-17-19(23)21-15-10-5-4-9-14(15)20-17/h4-6,9-13H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSOIDAQUFRIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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